molecular formula C20H12FN5 B492605 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine CAS No. 667912-64-3

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine

Cat. No. B492605
CAS RN: 667912-64-3
M. Wt: 341.3g/mol
InChI Key: QHYPVWHASIINHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine, commonly known as BTPP, is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. BTPP is a phthalazine derivative that contains a benzotriazole moiety and a fluorophenyl group, making it a unique and versatile compound for various research purposes.

Mechanism of Action

The mechanism of action of BTPP is not fully understood, but it is believed to work by inhibiting the activity of protein kinases. Protein kinases are enzymes that are involved in various cellular processes, including cell growth and division. By inhibiting the activity of these enzymes, BTPP can prevent cancer cells from proliferating and spreading.
Biochemical and Physiological Effects:
BTPP has been shown to have several biochemical and physiological effects. In addition to its anticancer and antimicrobial properties, BTPP has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. BTPP has also been shown to have neuroprotective effects, protecting neurons from damage and death.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BTPP in lab experiments is its versatility. BTPP can be used in a variety of research applications, including cancer research, microbiology, and neuroscience. However, one of the limitations of using BTPP is its complex synthesis process, which can be time-consuming and costly.

Future Directions

There are several future directions for the research and development of BTPP. One potential area of research is the development of BTPP-based drugs for the treatment of cancer and other diseases. Another potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of BTPP and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine is a unique and versatile compound with a wide range of potential applications in scientific research. Its anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties make it a promising candidate for the development of new drugs and treatments. Further research is needed to fully understand the mechanism of action of BTPP and its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of BTPP is a complex process that involves several chemical reactions. The most common method of synthesizing BTPP is through the reaction of 4-fluorobenzaldehyde with 1-(2-aminophenyl)benzotriazole, followed by cyclization of the resulting intermediate with phthalic anhydride. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

BTPP has a wide range of potential applications in scientific research. It has been studied extensively for its anticancer properties, specifically its ability to inhibit the activity of protein kinases that are involved in cancer cell proliferation. BTPP has also been shown to have antimicrobial activity against several bacterial strains, making it a potential candidate for the development of new antibiotics.

properties

IUPAC Name

1-(benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN5/c21-14-11-9-13(10-12-14)19-15-5-1-2-6-16(15)20(24-23-19)26-18-8-4-3-7-17(18)22-25-26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYPVWHASIINHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2N3C4=CC=CC=C4N=N3)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-1,2,3-benzotriazol-1-yl)-4-(4-fluorophenyl)phthalazine

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